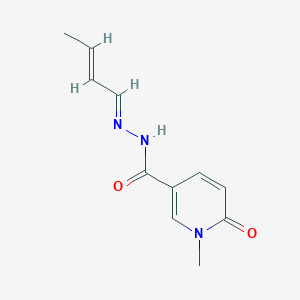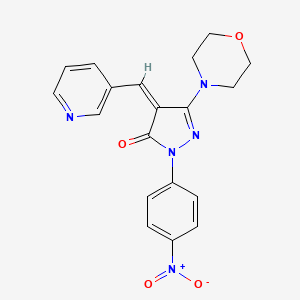![molecular formula C23H16N2S2 B3858864 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3858864.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile
描述
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of novel anti-cancer drugs. In material science, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic electronics, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell proliferation. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, including anti-cancer properties, anti-inflammatory properties, and antioxidant properties. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which can prevent the growth and spread of tumors. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its potential as a novel anti-cancer drug. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further development. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile has been shown to have a variety of other potential applications in material science and organic electronics. However, one of the limitations of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are many potential future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile. One area of interest is the development of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile-based anti-cancer drugs. Further research is needed to optimize the synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile and to determine its efficacy and safety as a drug candidate. Additionally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a building block for the synthesis of novel functional materials. Further research is needed to explore the full potential of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this area. Finally, there is potential for 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile to be used as a hole-transporting material in organic electronics. Further research is needed to optimize the performance of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile in this application.
属性
IUPAC Name |
(Z)-3-(5-methylthiophen-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S2/c1-16-7-12-21(27-16)13-20(14-24)23-25-22(15-26-23)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-13,15H,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNTCKNELVDMD-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-biphenylyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858798.png)
![N-[2,4-dichloro-5-(methoxycarbonyl)benzyl]-2,3-dihydroxy-N,N-dimethyl-1-propanaminium bromide](/img/structure/B3858799.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858805.png)
![4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858806.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3858818.png)

![1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858853.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3858861.png)

![3-[(4-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3858878.png)
![2-methyl-8-{[(E)-2-phenylvinyl]sulfonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3858882.png)